molecular formula C20H18O6 B2585723 ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 374699-49-7

ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2585723
CAS No.: 374699-49-7
M. Wt: 354.358
InChI Key: ZQXWAEVCESJOAR-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromene-based ester compound. Its structure comprises a 4-oxo-4H-chromen (coumarin) core substituted with an ethoxy group at position 7 and a benzoate ester moiety linked via an ether bond at position 3. The benzoate group is further esterified with an ethyl group at the para position.

For instance, describes the synthesis of a structurally similar benzoate ester via reaction between a brominated intermediate and ethyl 4-hydroxybenzoate under basic conditions (K₂CO₃, DMF, 65°C) . The target compound may be synthesized by reacting 3-hydroxy-7-ethoxy-4H-chromen-4-one with ethyl 4-hydroxybenzoate in the presence of a base.

Characterization: Key analytical techniques include:

  • FT-IR: Confirmation of ester (C=O ~1700 cm⁻¹), ether (C-O-C ~1250 cm⁻¹), and chromene (C=O lactone ~1650 cm⁻¹) functionalities.
  • NMR (¹H and ¹³C): Aromatic protons (δ 6.5–8.5 ppm), ethyl groups (δ ~1.3–4.3 ppm), and chromene carbonyl (δ ~175–180 ppm) .
  • HRMS: Molecular ion peak matching the exact mass (calculated for C₂₁H₂₀O₆: 368.1263 g/mol).

Properties

IUPAC Name

ethyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-23-15-9-10-16-17(11-15)25-12-18(19(16)21)26-14-7-5-13(6-8-14)20(22)24-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXWAEVCESJOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the reaction of 7-hydroxy-4-oxo-4H-chromen-3-yl derivatives with ethyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen-4-one core can lead to the formation of chromanol derivatives.

    Substitution: The ethoxy group at the 7-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibits notable antimicrobial properties. Chromones, the parent compounds of this derivative, are recognized for their ability to inhibit the growth of various bacteria and fungi. The specific mechanism involves interference with DNA replication and protein synthesis in microbial cells, leading to cell death.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes and proteins crucial for cell survival. This dual functionality makes it a candidate for further development in cancer therapeutics.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of chromones, including this compound, displayed significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Apoptosis : In vitro experiments indicated that this compound could effectively reduce the viability of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Industrial Applications

The compound's structural characteristics make it suitable for applications in:

  • Pharmaceuticals : As a potential active pharmaceutical ingredient (API) due to its biological activities.
  • Cosmetics : Its antimicrobial properties make it useful in formulations aimed at preserving cosmetic products.

Functional Materials

This compound can be utilized in developing functional materials. Its ability to form stable complexes with metals may allow for applications in:

  • Liquid Crystals : Its structural properties could be harnessed to create liquid crystalline phases for display technologies.
  • Non-linear Optical Materials : The compound's unique electronic properties may enable its use in devices requiring non-linear optical responses .

Mechanism of Action

The mechanism of action of ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate with structurally related derivatives, highlighting key structural variations, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 7-ethoxy, 3-oxy-benzoate (ethyl ester) C₂₁H₂₀O₆ 368.38 Potential applications in fluorescence probes or drug delivery (inferred from chromene analogs) N/A
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 7-(4-methoxyphenyl-oxoethoxy), 2-methyl, 3-oxy-benzoate (ethyl ester) C₂₈H₂₄O₈ 488.49 Increased steric bulk; potential enhanced photostability due to methoxy-phenyl group
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 7-(3-chlorobenzyloxy), 2-methyl, 3-oxy-benzoate (methyl ester) C₂₆H₂₁ClO₇ 480.89 Higher lipophilicity (Cl substituent); possible antimicrobial activity
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 8-(dimethylaminomethyl), 7-hydroxy, 2-methyl, 3-oxy-benzoate (ethyl ester) C₂₃H₂₅NO₇ 443.45 Enhanced water solubility (hydroxy group); potential for pH-sensitive drug release
2-(4-Oxo-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)thiazolidin-5-yl acetic acid Chromene fused with thiazolidin-hydrazone C₁₉H₁₄N₂O₅S 382.39 Bioactive (anticancer, antimicrobial); melting point 228–230°C

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in ): Increase lipophilicity and may enhance membrane permeability. Electron-Donating Groups (e.g., methoxy in ): Improve photostability and π-π stacking interactions. Hydroxy and Amino Groups (e.g., ): Enhance solubility and enable hydrogen bonding, critical for biological interactions.

Ester Variations :

  • Methyl vs. ethyl esters (e.g., vs. target compound) influence metabolic stability and hydrolysis rates. Ethyl esters generally exhibit slower enzymatic degradation than methyl esters.

Biological Activity: Thiazolidin-hydrazone derivatives () show pronounced bioactivity due to the hydrazone moiety, which can chelate metal ions or interact with biological targets.

Synthetic Yields :

  • Williamson etherification typically yields ~60–70% for similar compounds (e.g., 67.33% in ), contingent on steric hindrance and reaction conditions.

Research Findings:

  • Reactivity : Ethyl benzoate derivatives (e.g., ) demonstrate higher reactivity in polymerization initiator systems compared to methacrylate analogs, attributed to the ester’s electron-withdrawing nature.

Biological Activity

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound classified as a chromen-4-one derivative. Its unique structure, featuring an ethoxy group at the 7-position of the chromen-4-one moiety and a benzoate ester, positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈O₅. The compound's structural characteristics include:

Property Details
Molecular Weight318.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ClassificationChromen-4-one derivative

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial and fungal strains. The mechanism of action primarily involves the inhibition of microbial growth by disrupting essential cellular processes such as:

  • DNA Replication : The compound may interfere with DNA synthesis, leading to cell death.
  • Protein Synthesis : It potentially inhibits ribosomal function, preventing protein production.

In vitro studies have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Research findings indicate that the compound can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It may cause cell cycle disruption, preventing cancer cells from proliferating.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death.

Studies conducted on human cancer cell lines have demonstrated that this compound can reduce cell viability significantly, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against multiple bacterial strains.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its effectiveness as an antimicrobial agent.
  • Investigation of Anticancer Effects :
    • In a study involving breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 25 µM.
    • Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis among treated cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : React 7-ethoxy-4-oxo-4H-chromen-3-ol with ethyl 4-hydroxybenzoate using NaH as a base in dry DMF under inert conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor via HPLC .
    • Key Considerations : Protect reactive hydroxyl groups during synthesis to prevent side reactions. Use anhydrous solvents to avoid hydrolysis of ester functionalities.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data markers confirm its structure?

  • Techniques :

  • FTIR : Confirm ester (C=O stretch at ~1700–1750 cm⁻¹) and chromen-4-one (C=O at ~1650 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), aromatic protons (δ 6.8–8.2 ppm) .
  • ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), chromen-4-one carbonyl (δ ~180 ppm) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₂₀H₁₈O₇, MW 370.4) .

Q. How can researchers assess the cytotoxicity of this compound in preliminary drug discovery studies?

  • Methodology :

  • SRB Assay : Fix cells (e.g., HeLa, MCF-7) with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure optical density at 564 nm .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM, calculate IC₅₀ values .
    • Advantages : High-throughput compatibility and stability of the colorimetric endpoint .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence the compound’s biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., methyl or propyl ethers) and compare IC₅₀ values in cytotoxicity assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with target proteins (e.g., topoisomerase II) .
    • Data Interpretation : Increased lipophilicity from ethoxy groups may enhance membrane permeability but reduce solubility .

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

  • Approach :

  • SHELX Refinement : Use SHELXL for high-resolution refinement, especially for twinned crystals or disordered solvent molecules .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate structural accuracy .
    • Case Study : Discrepancies in chromen ring planarity may arise from crystal packing effects .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • Methodology :

  • Liver Microsome Assays : Incubate with rat/human liver microsomes, quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Key Metrics : Half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. What experimental designs address poor aqueous solubility during formulation studies?

  • Strategies :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the benzoate moiety .
    • Analytical Validation : Measure solubility via shake-flask method with UV-Vis quantification .

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